molecular formula C26H26N4O4S B1668012 Bentiamine CAS No. 299-88-7

Bentiamine

Cat. No.: B1668012
CAS No.: 299-88-7
M. Wt: 490.6 g/mol
InChI Key: AZJUFRDUYTYIHV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bentiamine primarily targets the thiamine-dependent processes that are critical in glucose metabolism . It is thought to be useful in the management of diabetic neuropathy . It increases tissue levels of thiamine diphosphate, thereby enhancing transketolase activity .

Mode of Action

This compound acts by modulating the advanced glycation end products (AGEs) . It can also act through non-AGE dependent pathways . It is more easily absorbed by the body, and oral administration results in higher thiamine and ThDP blood levels in animals than an equivalent dose of thiamine .

Biochemical Pathways

This compound affects the biochemical pathways involved in glucose metabolism. The enhanced transketolase activity induced by this compound is found to be beneficial in experimental diabetic neuropathy . It diverts high levels of hexose and triose phosphates into the pentose phosphate pathway, resulting in decreased tissue AGEs .

Pharmacokinetics

This compound is practically insoluble in water, organic solvents, or oil . It is solubilized in 200 mM hydroxypropyl-β-cyclodextrin for administration . After oral administration, thiamine levels rapidly increase in blood and liver to reach a maximum after one or two hours . No significant increase is observed in the brain . This suggests that this compound only penetrates the cells after dephosphorylation by intestinal alkaline phosphatases .

Result of Action

This compound strongly increases thiamine levels in blood and liver, but it has no significant effect in the brain . This explains why beneficial effects of this compound have only been observed in peripheral tissues . In a mouse model of Alzheimer’s disease, this compound dose-dependently enhanced spatial memory and effectively reduced both amyloid plaque numbers and phosphorylated tau levels in cortical areas of the brain .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of intestinal alkaline phosphatases, which are necessary for its absorption . The beneficial effects of this compound are more pronounced in peripheral tissues, suggesting that its action, efficacy, and stability may be influenced by the specific environment of these tissues .

Biochemical Analysis

Biochemical Properties

Bentiamine facilitates the action of thiamine diphosphate, a co-factor for the enzyme transketolase . The activation of transketolase accelerates the precursors of advanced glycation end products (AGEs) towards the pentose phosphate pathway, thereby reducing the production of AGEs . This compound can also regulate non-AGE dependent pathways such as nuclear transcription Factor κB, vascular endothelial growth factor receptor 2, and glycogen synthase kinase-3β (GSK-3β) .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It helps in vascular complications associated with diabetes by inhibiting the synthesis of AGEs and thus decreasing metabolic stress . It can also modulate mechanisms related to cell survival, repair, and apoptosis .

Molecular Mechanism

This compound is dephosphorylated to S-benzoylthiamine by ecto-alkaline phosphatases present in the intestinal mucosa, and is then hydrolyzed to thiamine by thioesterases in the liver . It mainly acts on peripheral tissues through an increase in transketolase activity .

Temporal Effects in Laboratory Settings

In a study conducted on a mouse model of Alzheimer’s disease, it was found that a single topical application of either a solubilized form of this compound or a microcrystalline suspension form resulted in considerable increases of the dephosphorylated this compound in the skin tissue .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on a Parkinson’s disease mouse model, this compound showed neuroprotective effects .

Metabolic Pathways

This compound is involved in the pentose phosphate pathway, which is crucial for the metabolism of glucose . It also modulates the advanced glycation end products (AGEs) pathway .

Transport and Distribution

This compound is absorbed better than thiamine, providing higher levels of thiamine in muscle, brain, liver, and kidney . It is proposed that this compound only penetrates the cells after dephosphorylation by intestinal alkaline phosphatases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bentiamine is synthesized through the acylation of thiamine with benzoyl chloride in the presence of a base. The reaction typically involves the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet pharmaceutical standards .

Properties

IUPAC Name

[4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-benzoylsulfanylpent-3-enyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-18(30(17-31)16-22-15-28-19(2)29-24(22)27)23(35-26(33)21-11-7-4-8-12-21)13-14-34-25(32)20-9-5-3-6-10-20/h3-12,15,17H,13-14,16H2,1-2H3,(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJUFRDUYTYIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859312
Record name (3Z)-4-{[(4-Amino-2-methylpyrimidin-5-yl)methyl](formyl)amino}-3-(benzoylsulfanyl)pent-3-en-1-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299-88-7
Record name Dibenzoylthiamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bentiamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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